N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1H-indole-5-carboxamide
Description
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1H-indole-5-carboxamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their wide range of biological activities and therapeutic potential. This compound is of particular interest due to its unique structural features, which include an imidazole ring fused to a pyridine ring, linked to an indole moiety.
Properties
IUPAC Name |
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c24-18(15-2-3-16-14(9-15)5-6-20-16)22-11-13-1-4-17(21-10-13)23-8-7-19-12-23/h1-10,12,20H,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWROPGTAHDHQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)NCC3=CN=C(C=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1H-indole-5-carboxamide typically involves multi-step organic synthesis. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core . The imidazole and pyridine rings are then introduced through subsequent reactions involving appropriate precursors and catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing high-performance liquid chromatography (HPLC) for purification and quality control . The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1H-indole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole core structure and exhibit similar biological activities.
Imidazole Derivatives: Compounds like histidine and metronidazole feature the imidazole ring and have diverse applications in medicine and biology.
Uniqueness
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1H-indole-5-carboxamide is unique due to its combination of an indole core with an imidazole-pyridine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and application .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
